Synthesis Yield Advantage: 94% Yield for 2-Chloro-4-CF3 Phenylhydrazine vs. 81% Total Yield for 2,6-Dichloro-4-CF3 Analog
The synthesis of (2-chloro-4-(trifluoromethyl)phenyl)hydrazine from 3,4-dichlorobenzotrifluoride via reaction with hydrazine proceeds with a reported yield of approximately 94% . In contrast, the synthesis of the 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine analog from 3,4,5-trichlorobenzotrifluoride achieves a total yield of 81% over two steps (hydrazinolysis followed by reduction) [1]. The 13-percentage-point yield advantage of the mono-chloro compound translates to significantly lower raw material cost per unit of isolated product in multi-kilogram campaigns.
| Evidence Dimension | Synthetic yield (isolated product) |
|---|---|
| Target Compound Data | Approximately 94% yield from 3,4-dichlorobenzotrifluoride |
| Comparator Or Baseline | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine: 81% total yield (hydrazinolysis + reduction) from 3,4,5-trichlorobenzotrifluoride |
| Quantified Difference | ~13 percentage points higher yield for the target compound |
| Conditions | Target: Reaction of 3,4-dichlorobenzotrifluoride with hydrazine (specific conditions proprietary). Comparator: Hydrazinolysis followed by reduction; 3,4,5-trichlorobenzotrifluoride starting material. |
Why This Matters
For procurement decisions involving multi-kilogram synthesis campaigns, a 13% yield differential directly reduces starting material consumption, waste disposal costs, and overall cost of goods for downstream pyrazole production.
- [1] Journal of Fluorine Chemistry (China). 肼解还原法合成2,6-二氯-4-三氟甲基苯胺 (Synthesis of 2,6-dichloro-4-trifluoromethylaniline). Reports 81% total yield for 2,6-dichloro-4-trifluoromethyl analog. Published in 含氟材料 (Fluorine-Containing Materials). View Source
